3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid, commonly known as BTDHPA, is an organic compound with a unique chemical structure. It is an important intermediate in the synthesis of many pharmaceuticals and has been widely studied for its potential biological applications. BTDHPA has been found to have multiple biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Applications De Recherche Scientifique
- Research : BTPA derivatives were synthesized and screened in vitro for antibacterial activity against both Gram-positive and Gram-negative bacteria. Quantitative structure–activity relationship (QSAR) models were generated to understand the structural and substituent effects contributing to antimicrobial efficacy .
- Examples : Trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors derived from the quinazoline scaffold .
- Clinical Prospects : BTPA derivatives could be investigated further for their therapeutic potential in cancer treatment .
- Methods : These include condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, as well as cyclization using thioamide or carbon dioxide (CO₂) as raw materials .
- Pharmacological Activities : Besides antibacterial and anticancer effects, quinazolines exhibit antitumor, sedative, analgesic, antidiabetic, antifungal, and antiinflammatory properties .
Antibacterial Activity
Anticancer Potential
Antiinvasive Agents
Green Chemistry Synthesis
Pharmacodynamic Diversity
Structural Characterization
Mécanisme D'action
are a class of heterocyclic compounds that have been studied for their potential biological activities . They have been found to exhibit a wide range of pharmaceutical activities, including antibacterial and anticonvulsant effects . The exact targets and mode of action can vary depending on the specific benzothiazole compound and its chemical structure .
The synthesis of benzothiazole derivatives often involves reactions with various types of compounds, such as aldehydes, ketones, acids, and acyl chlorides . The resulting benzothiazole compounds can interact with different biochemical pathways, potentially affecting a variety of cellular processes .
The pharmacokinetics of benzothiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely depending on the specific compound . These properties can influence the bioavailability of the compound, or how much of the compound is able to reach its target site in the body .
The action of benzothiazole compounds can result in various molecular and cellular effects, depending on the specific targets and pathways they interact with .
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of benzothiazole compounds .
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2,3-dihydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c12-7(8(13)10(14)15)9-11-5-3-1-2-4-6(5)16-9/h1-4,7-8,12-13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSZVQDQXRRRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.